2-Chloro-N-(4-ethylcyclohexyl)acetamide

Description

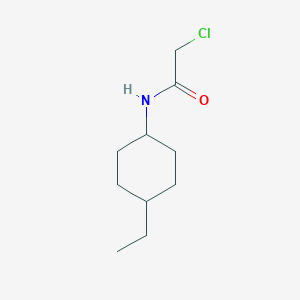

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-N-(4-ethylcyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLVBSEACZOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651134 | |

| Record name | 2-Chloro-N-(4-ethylcyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-28-6 | |

| Record name | 2-Chloro-N-(4-ethylcyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-ethylcyclohexyl)acetamide typically involves the reaction of 4-ethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-ethylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-ethylcyclohexyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: 4-ethylcyclohexylamine and chloroacetic acid.

Reduction: 2-chloro-N-(4-ethylcyclohexyl)ethanol.

Scientific Research Applications

2-Chloro-N-(4-ethylcyclohexyl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its amide functionality.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethylcyclohexyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its amide and chloro functionalities. For example, in biological systems, it may inhibit enzymes or interact with receptors, leading to specific physiological effects. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chloroacetamide Derivatives

Key Differences and Implications

(a) Lipophilicity and Bioavailability

- The 4-ethylcyclohexyl group in the target compound confers higher lipophilicity (XLogP3 = 2.8) compared to phenyl derivatives like 2-Chloro-N-(4-hydroxyphenyl)acetamide (XLogP3 = 2.1) . This property enhances membrane permeability, making it suitable for central nervous system (CNS)-targeted drugs.

- In contrast, N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (XLogP3 = 4.1) exhibits extreme lipophilicity due to the dichlorophenoxy group, favoring use in hydrophobic agrochemical formulations .

(c) Crystallography and Solid-State Properties

- 2-Chloro-N-(4-fluorophenyl)acetamide () forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . Similar hydrogen-bonding patterns are observed in 2-Chloro-N-(3-methylphenyl)acetamide , where dual N–H···O interactions drive packing along the a-axis .

Data Tables

Table 2: Hydrogen Bonding and Crystal Packing in Selected Derivatives

Biological Activity

2-Chloro-N-(4-ethylcyclohexyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, which includes a chloro group and a 4-ethylcyclohexyl substituent on the acetamide backbone, is being investigated for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H18ClNO

- Molecular Weight : 201.71 g/mol

- IUPAC Name : this compound

- CAS Number : 915924-28-6

The synthesis of this compound typically involves the reaction of 4-ethylcyclohexylamine with chloroacetyl chloride, facilitated by a base such as triethylamine to neutralize the by-products formed during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the chloro atom enhances its binding affinity to target proteins, potentially modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalysis .

Interaction with Receptors

The compound may also exhibit activity through receptor modulation. For instance, it is hypothesized that this compound could interact with neurotransmitter receptors or other signaling pathways, leading to various physiological effects .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. These studies typically evaluate cellular integrity and genotoxicity. For example, tests on oral mucosa cells indicated low toxicity levels with minimal cellular alterations compared to positive control groups . This suggests that while the compound may exert biological effects, it does so with a favorable safety margin.

Case Study: Antibacterial Activity Assessment

A comparative study evaluated the antibacterial effects of several acetamides, including derivatives with chloro substitutions. The findings revealed that compounds with chlorine exhibited enhanced binding energies in molecular docking studies against penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

| Compound | MIC (µg/mL) | Binding Energy (kcal/mol) |

|---|---|---|

| A1 | 1024 | - |

| A2 | 512 | -59.0 |

This table illustrates how structural modifications impact biological activity and highlights the potential for further exploration of this compound in similar contexts.

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that compounds like 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide exert bactericidal effects through cell lysis mechanisms. This involves disrupting bacterial cell wall integrity via PBPs inhibition, leading to cytoplasmic content release .

Q & A

Q. What are the standard protocols for synthesizing 2-Chloro-N-(4-ethylcyclohexyl)acetamide?

Methodological Answer: Synthesis typically involves nucleophilic substitution of chloroacetyl chloride with 4-ethylcyclohexylamine under controlled conditions. Key steps include:

- Reagent Preparation: Use dry dichloromethane as a solvent to minimize hydrolysis.

- Temperature Control: Maintain 0–5°C during amine addition to prevent side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Table 1: Synthetic Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

| Purity (HPLC) | ≥95% |

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: H and C NMR confirm the presence of the chloroacetamide group (δ 4.2 ppm for CHCl) and cyclohexyl protons (δ 1.2–2.1 ppm) .

- Mass Spectrometry: ESI-MS ([M+H] at m/z 204.1) validates molecular weight .

- HPLC: Reverse-phase C18 column (ACN/water) assesses purity (>98% for research-grade material) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Stability is influenced by:

Q. What preliminary assays evaluate its biological activity?

Methodological Answer:

- Antimicrobial Testing: Use microbroth dilution (CLSI guidelines) against Gram-negative (Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) strains. MIC values are reported in µg/mL .

- Enzyme Inhibition: Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELX): Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key metrics:

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell | a=10.2 Å, b=12.4 Å, c=14.3 Å |

| Resolution | 0.84 Å |

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Substituent Variation: Modify the cyclohexyl (e.g., 4-propyl vs. 4-ethyl) or chloroacetamide group (e.g., fluoro substitution).

- Biological Testing: Compare IC values in enzyme assays to identify critical functional groups.

- Computational Modeling: Use DFT (B3LYP/6-31G*) to correlate electronic properties (e.g., dipole moment) with activity .

Q. What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (<1% v/v) to enhance aqueous solubility without cytotoxicity.

- Liposomal Encapsulation: Formulate with phosphatidylcholine to improve bioavailability .

- Pro-drug Design: Synthesize ester derivatives (e.g., acetyloxymethyl) for hydrolytic activation .

Q. How to resolve contradictions between computational and experimental solubility data?

Methodological Answer:

Q. What methods assess batch-to-batch purity in scaled-up synthesis?

Methodological Answer:

Q. How to investigate synergistic effects with antibiotics?

Methodological Answer:

- Checkerboard Assay: Combine with ciprofloxacin or meropenem at sub-MIC concentrations. Calculate FIC index:

- Synergy: FIC ≤0.5

- Additivity: 0.5 < FIC ≤1 .

Table 3: Hypothetical Synergy Data (vs. K. pneumoniae)

| Antibiotic | FIC Index | Outcome |

|---|---|---|

| Ciprofloxacin | 0.3 | Synergy |

| Meropenem | 0.7 | Additive |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.